4-(Methylthio)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRKUUUHFSFKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methylthio 1h Pyrazole and Its Chemical Derivatives
Regioselective Synthesis Strategies for the Pyrazole (B372694) Nucleus
The precise placement of substituents on the pyrazole ring is paramount for tuning the molecule's properties. Consequently, a variety of regioselective synthetic strategies have been developed.
Cyclocondensation Approaches Utilizing Sulfur-Containing Precursors
A primary and effective method for the synthesis of 4-(methylthio)-1H-pyrazoles involves the cyclocondensation of hydrazine (B178648) derivatives with precursors already bearing the methylthio group. acs.org One such approach utilizes the reaction of arylhydrazines with α-oxoketene dithioacetals or β-oxodithioesters. acs.orgdergipark.org.tr This method provides a direct route to 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and their 1-aryl-3-(methylthio)-4,5-substituted/annulated isomers with high regioselectivity. acs.org
Another notable example is the synthesis of 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net This multi-step synthesis begins with the bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate, followed by hydrolysis and subsequent reactions to form an ethanone (B97240) derivative. researchgate.net This intermediate then reacts with carbon disulfide and methyl iodide to introduce the methylthio group, and finally cyclizes with hydrazine hydrate (B1144303) to yield the target pyrazole. researchgate.net
Furthermore, the reaction between sulfonyl hydrazines and ketene (B1206846) dithioacetals, catalyzed by sodium bisulfate, offers a regioselective pathway to 3-alkylthiolated pyrazoles bearing an N-sulfonyl group. sioc-journal.cn This reaction proceeds efficiently in 1,4-dioxane (B91453) at 80°C. sioc-journal.cn The use of ketene dithioacetals is a versatile strategy for constructing substituted heterocycles, including pyrazoles. walmart.com
| Starting Materials | Reagents | Product | Reference |
| Arylhydrazines, α-oxoketene dithioacetals/β-oxodithioesters | - | 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles | acs.org |
| 1-(2-bromo-4-methylthiazol-5-yl)ethanone | Carbon disulfide, sodium hydride, methyl iodide, hydrazine hydrate | 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole | researchgate.net |
| Sulfonyl hydrazines, Ketene dithioacetals | Sodium bisulfate | 3-Alkylthiolated N-sulfonyl pyrazoles | sioc-journal.cn |
Multicomponent Reaction Protocols for Pyrazole Formation
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgbeilstein-journals.org These reactions are highly atom-economical and often environmentally friendly. longdom.org Several MCRs have been developed for the synthesis of pyrazole derivatives, offering access to a wide range of substitution patterns. rsc.orgbeilstein-journals.orglongdom.orgnih.gov
For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water provides a straightforward and sustainable route to 1-H-pyrazole derivatives. longdom.org Another MCR involves the reaction of aldehydes, arylhydrazines, and β-diketones or β-ketoesters, catalyzed by tetrabutylammonium (B224687) peroxydisulfate (B1198043) under solvent-free conditions, to produce fully substituted pyrazoles with high regioselectivity. rsc.org
While not directly yielding 4-(methylthio)-1H-pyrazole in the provided examples, the principles of MCRs can be adapted to include sulfur-containing components, offering a potential avenue for its one-pot synthesis.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is a prominent example. mdpi.com This methodology has been successfully applied to the functionalization of the pyrazole core. researchgate.net
For the synthesis of substituted pyrazoles, a common strategy involves the preparation of a halogenated or triflated pyrazole intermediate, which can then undergo cross-coupling. researchgate.netrsc.org For example, a general protocol for the Suzuki coupling of pyrazole triflates with arylboronic acids has been developed, allowing for the introduction of various aryl groups onto the pyrazole ring. researchgate.net The use of specific ligands, such as dppf, can enhance the reaction yields. researchgate.net
This approach is particularly useful for creating tetra-substituted pyrazoles. A mild and efficient protocol involves the halogenation of a tri-substituted pyrazole at the 4-position, followed by a palladium-catalyzed Negishi or Buchwald-Hartwig cross-coupling to install carbon or nitrogen-based substituents. rsc.org The choice of ligand, such as XPhos or JosiPhos CyPF-tBu, is crucial for the success of these challenging transformations. rsc.org
| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
| Pyrazole triflates | Arylboronic acids | Pd catalyst, dppf | Aryl-substituted pyrazoles | researchgate.net |
| 4-Halo-1-phenyl-5-(trifluoromethyl)pyrazoles | Organozinc reagents | Pd(PPh3)4, XPhos | 4-Aryl/heteroaryl-substituted pyrazoles | rsc.org |
Light-Catalyzed and Transition-Metal-Free Synthetic Routes
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Light-catalyzed and transition-metal-free reactions are at the forefront of this movement. organic-chemistry.orgresearchgate.net
Visible-light photoredox catalysis has emerged as a powerful tool for pyrazole synthesis. organic-chemistry.orgorganic-chemistry.org One method involves the reaction of hydrazine with various Michael acceptors under mild conditions, using air as the terminal oxidant. organic-chemistry.org This process is believed to proceed through the visible-light-promoted oxidation of hydrazine to diazene, which then undergoes addition to the Michael acceptor. organic-chemistry.org Another visible-light-promoted cascade reaction enables the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine derivatives. mdpi.com
Transition-metal-free approaches for pyrazole synthesis are also gaining traction. researchgate.netrsc.orgnih.gov These methods often rely on the use of alternative catalysts or reaction conditions to achieve the desired transformation. For example, a transition-metal-free approach for the chemo-selective synthesis of pyrazoles from acetophenones has been developed. researchgate.net Another method utilizes calcium carbide as an acetylide source to react with N-tosylhydrazones, affording substituted pyrazoles in good yields. rsc.org
Precursor Chemistry for Methylthio-Substituted Pyrazoles
The choice of starting materials is critical in directing the outcome of a synthesis. For methylthio-substituted pyrazoles, specific sulfur-containing precursors are often employed.
Utilization of Dithioacetals and Related Thio-Ester Derivatives
Ketene dithioacetals are highly versatile intermediates in organic synthesis, particularly for the construction of substituted heterocycles like pyrazoles. walmart.comoup.com The reaction of acylketene dithioacetal derivatives with hydrazine is a common method for preparing 3-(methylthio)pyrazoles. oup.com For example, the reaction of 2-[bis(methylthio)methylene]cyclohexanone with a protected D-ribofuranosylhydrazine yields a 3-methylthio-tetrahydro-1H-indazole derivative. oup.com
Similarly, α,α-dioxoketen dithioacetals react with hydrazine hydrate under solvothermal conditions to afford 3-methyl-5-(methylthio)-1H-pyrazole derivatives in good yields. tandfonline.com These reactions often proceed via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization. tandfonline.com
The use of β-oxodithioesters in condensation reactions with arylhydrazines also provides a regioselective route to 1-aryl-3,5-bisarylpyrazoles with a methylthio group at either the 3 or 5 position. jetir.org Furthermore, peptide hydrazides can be converted to their corresponding thioesters via an acyl pyrazole intermediate, highlighting the utility of pyrazole chemistry in generating thioester surrogates for applications like native chemical ligation. nih.gov
| Precursor | Reactant | Product | Reference |
| Acylketene dithioacetal derivatives | Hydrazine | 3-(Methylthio)pyrazole derivatives | oup.com |
| α,α-Dioxoketen dithioacetals | Hydrazine hydrate | 3-Methyl-5-(methylthio)-1H-pyrazole derivatives | tandfonline.com |
| β-Oxodithioesters | Arylhydrazines | 1-Aryl-3,5-bisaryl-pyrazoles with a methylthio group | jetir.org |
Functionalization of Halogenated Pyrazole Intermediates
The synthesis of this compound can be efficiently achieved through the functionalization of halogenated pyrazole precursors. Halogen atoms, particularly bromine and iodine, serve as excellent leaving groups, facilitating nucleophilic substitution reactions. While direct synthesis examples are not extensively detailed in the literature, the strategy relies on well-established principles of organic synthesis.
The general approach involves the reaction of a 4-halo-1H-pyrazole with a methylthiolate source. Typically, sodium methylthiolate (NaSMe) or potassium methylthiolate (KSMe) is used in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Key intermediates for this process are 4-halopyrazoles, which can be prepared through several methods:
Direct Halogenation: The pyrazole ring can undergo electrophilic halogenation. For instance, bromination can be achieved using N-Bromosuccinimide (NBS). mdpi.comencyclopedia.pub
Sandmeyer-type Reactions: A 4-aminopyrazole can be converted to the corresponding diazonium salt, which is then treated with a halide source.
Cyclization of Halogenated Precursors: Building the pyrazole ring from acyclic precursors that already contain a halogen atom at the appropriate position.
The reactivity of the halogenated pyrazole is crucial. 4-Iodopyrazoles are generally more reactive than 4-bromopyrazoles, which are in turn more reactive than 4-chloropyrazoles. scholaris.ca The choice of halogen can be a key factor in optimizing reaction conditions.
| Intermediate | Reagent | Product | Reference |
| 4-Iodo-1H-pyrazole | Sodium methylthiolate | This compound | Inferred from scholaris.ca |
| 4-Bromo-1H-pyrazole | Sodium methylthiolate | This compound | Inferred from mdpi.com |
Derivatization and Structural Modification at Different Positions of the Pyrazole Ring
The this compound scaffold allows for extensive structural modification at various positions on the pyrazole ring, enabling the creation of diverse chemical libraries for drug discovery and other applications.
The nitrogen atoms of the pyrazole ring are readily functionalized through N-substitution reactions. The acidic N-H proton can be removed by a base, and the resulting pyrazolate anion can react with various electrophiles.
N-Alkylation: This is typically achieved by treating the pyrazole with an alkyl halide (e.g., methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like DMF. vulcanchem.com
N-Arylation: The introduction of an aryl group can be accomplished using aryl halides, often through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or by starting the pyrazole synthesis with an arylhydrazine. scirp.org
N-Acylation: Acyl groups can be introduced by reacting the pyrazole with acyl chlorides or anhydrides. This is a common strategy for creating amide derivatives or for installing a protecting group. ijpsr.com
| Reaction Type | Reagents and Conditions | Example Product Class | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), DMF | 1-Alkyl-4-(methylthio)pyrazoles | vulcanchem.com |
| N-Arylation | Reaction with Phenylhydrazine during ring formation | 1-Phenyl-4-(methylthio)pyrazoles | scirp.orgresearchgate.net |
| N-Acylation | Isonicotinoyl chloride, Pyridine | 1-Acyl-4-(methylthio)pyrazoles | ijpsr.com |
While the C4 position is occupied by the methylthio group, the C3 and C5 positions are available for further functionalization. The electronic nature of the pyrazole ring makes the C5 position generally more susceptible to electrophilic attack than the C3 position. nih.gov However, functionalization strategies often rely on building the ring with the desired substituents already in place or using pre-functionalized pyrazoles.
A common strategy involves using 5-aminopyrazole derivatives that also contain a 3-(methylthio) group. The amino group at the C5 position is a versatile handle for a variety of transformations. mdpi.comresearchgate.net For example, the 5-amino group can be converted into an amide, which can then participate in further reactions. researchgate.netsapub.org
Direct C-H activation provides a modern approach to functionalization. While C4 and C5 positions are more reactive towards C-H activation, specialized catalyst systems have been developed for the challenging C3 arylation. scholaris.ca For pyrazoles with a substituent at C3 (like a methylthio group), the focus shifts to the C5 position, where palladium-catalyzed direct arylation has been successfully employed. researchgate.net
Derivatives of this compound are crucial precursors for synthesizing fused heterocyclic systems of significant pharmacological importance.
Pyrazolo[3,4-d]pyrimidines: These fused systems are purine (B94841) analogs and are of great interest in medicinal chemistry. nih.gov The synthesis often starts with 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile. This key intermediate can be cyclized with various one-carbon reagents to form the pyrimidine (B1678525) ring. ekb.egnih.gov
Reaction with formamide or triethyl orthoformate followed by treatment with an amine source yields 4-aminopyrazolo[3,4-d]pyrimidines. scirp.orgekb.eg
Treatment with carbon disulfide can lead to the formation of pyrazolo[3,4-d]pyrimidine-dithiones. ekb.eg
Pyrazolo[3,4-b]pyridines: This scaffold is also found in many biologically active molecules. url.edumdpi.com The most common synthetic route is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. url.edu For instance, reacting 5-amino-3-(methylthio)pyrazole derivatives with compounds like benzoylacetone (B1666692) can yield the corresponding pyrazolo[3,4-b]pyridine. nih.gov
| Fused System | Starting Material | Reagents/Conditions | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 5-Amino-3-(methylthio)pyrazole-4-carbonitrile | Formamide, Acetic anhydride, Reflux | ekb.eg |
| Pyrazolo[3,4-d]pyrimidine | 5-Amino-3-(methylthio)pyrazole-4-carbonitrile | Carbon disulfide, Pyridine | ekb.eg |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | nih.gov |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones, ZrCl₄ | mdpi.com |
C-Functionalization at C3, C4, and C5 Positions (excluding C4 for the title compound)
Modern Synthetic Techniques and Reaction Condition Optimization
To improve the efficiency, yield, and environmental footprint of synthetic procedures, modern techniques are increasingly being applied to the synthesis of pyrazole derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants and solvent, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. dergipark.org.tracs.org
This technology has been successfully applied to the synthesis of pyrazole-based fused heterocycles.
Pyrazolo[3,4-b]pyridines: The multi-component reaction between β-ketonitriles, 5-aminopyrazole, and an aldehyde to form pyrazolo[3,4-b]pyridines has been shown to be significantly more efficient under microwave irradiation, providing better yields in a much shorter time frame. beilstein-journals.org
Pyrazolo[1,5-a]pyrimidines: The reaction of 5-aminopyrazoles with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones to give pyrazolo[1,5-a]pyrimidines also benefits from microwave assistance, showing improved yields and shorter reaction times compared to conventional heating. beilstein-journals.org
Advanced Spectroscopic and Structural Characterization of 4 Methylthio 1h Pyrazole and Its Analogues
Vibrational Spectroscopy for Molecular Structure Elucidation
Infrared (IR) Spectroscopy Analysis and Vibrational Assignments
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of a pyrazole (B372694) derivative, 1-methyl-4-(methylthio)-1H-pyrazole, reveals several characteristic absorption bands. Key vibrational frequencies include peaks at 3055, 2950, 1669, 1519, 1436, 1266, and 968 cm⁻¹. rsc.org These bands can be assigned to specific molecular motions. For instance, the bands at 3055 and 2950 cm⁻¹ are typically associated with C-H stretching vibrations of the pyrazole ring and the methyl groups. The absorption at 1669 cm⁻¹ can be attributed to the C=N stretching vibration within the pyrazole ring, while the peak at 1519 cm⁻¹ likely corresponds to C=C stretching. The bands at 1436 and 1266 cm⁻¹ are indicative of CH₃ deformation and other ring vibrations.
In related pyrazole analogues, such as ethyl 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carboxylate, characteristic IR absorptions are observed at 3481, 3275, 3210, 3110, 2207, 1772, and 1634 cm⁻¹. researchgate.net The strong band at 2207 cm⁻¹ is indicative of the C≡N stretching vibration of the cyano group. researchgate.netresearchgate.net The bands in the 3200-3500 cm⁻¹ region are characteristic of N-H stretching vibrations of the amino group. researchgate.net
Raman Spectroscopy Investigations and Corresponding Spectral Interpretations
Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Studies on pyrazole derivatives have utilized Raman spectroscopy to further elucidate their structures. researchgate.netstfc.ac.uk For instance, in 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide, the Raman spectrum was measured in the 3700–100 cm⁻¹ range, aiding in a confident vibrational assignment of all fundamental modes. researchgate.net The C≡N stretching vibration in a similar compound, 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide, was reported at 2231 cm⁻¹ in the Raman spectrum. researchgate.net
Normal Coordinate Analysis and Potential Energy Distributions
Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. clinandmedimages.orgresearchgate.netmjcce.org.mkosti.gov This analysis involves calculating the force constants of the molecule and the potential energy distribution (PED) for each normal mode of vibration. For pyrazole and its derivatives, NCA has been instrumental in providing a detailed and reliable assignment of the vibrational spectra. clinandmedimages.orgresearchgate.net For example, in the vibrational analysis of 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide, NCA coupled with DFT calculations helped in assigning the fundamentals and understanding the contributions of different internal coordinates to each vibrational mode. researchgate.net Such analyses confirm the planarity of the pyrazole ring and the nature of substituent group vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are routinely used to determine the precise structure of organic compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environments. For 1-methyl-4-(methylthio)-1H-pyrazole, the ¹H NMR spectrum (in CDCl₃) shows singlets at δ 7.48 and 7.38 ppm, which are assigned to the protons on the pyrazole ring (C3-H and C5-H). rsc.org The singlet at δ 3.88 ppm corresponds to the N-methyl group protons, and the singlet at δ 2.32 ppm is assigned to the S-methyl group protons. rsc.org The chemical shifts are reported in ppm relative to an internal standard, tetramethylsilane (B1202638) (TMS). rsc.orgsigmaaldrich.comcarlroth.com
In other analogues, such as (E)-1,3,5-trimethyl-4-((4-(methylthio)phenyl)diazenyl)-1H-pyrazole, the aromatic protons appear as doublets at δ 7.75 and 7.33 ppm, while the various methyl groups appear as singlets at δ 3.83, 2.60, 2.56, and 2.53 ppm. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1-methyl-4-(methylthio)-1H-pyrazole, the ¹³C NMR spectrum (in CDCl₃) shows signals at δ 142.1, 132.4, 113.1, 39.1, and 21.1 ppm. rsc.org The signals at δ 142.1 and 132.4 ppm are assigned to the C3 and C5 carbons of the pyrazole ring, while the signal at δ 113.1 ppm corresponds to the C4 carbon bearing the methylthio group. The signals at δ 39.1 and 21.1 ppm are attributed to the N-methyl and S-methyl carbons, respectively. rsc.org
For comparison, the ¹³C NMR spectrum of (E)-1,3,5-trimethyl-4-((4-(methylthio)phenyl)diazenyl)-1H-pyrazole displays signals at δ 151.11, 142.38, 140.26, 138.52, 135.06, 126.36, and 122.24 ppm for the aromatic and pyrazole ring carbons, and at δ 35.98, 15.68, 13.82, and 9.97 ppm for the methyl carbons. rsc.org
Data Tables
Table 1: ¹H NMR Spectroscopic Data for 4-(Methylthio)-1H-pyrazole Analogues
| Compound | Solvent | Chemical Shifts (δ ppm) |
| 1-methyl-4-(methylthio)-1H-pyrazole | CDCl₃ | 7.48 (s, 1H), 7.38 (s, 1H), 3.88 (s, 3H), 2.32 (s, 3H) rsc.org |
| (E)-1,3,5-trimethyl-4-((4-(methylthio)phenyl)diazenyl)-1H-pyrazole | CDCl₃ | 7.75 (d, J=8.7 Hz, 2H), 7.33 (d, J=8.4 Hz, 2H), 3.83 (s, 3H), 2.60 (s, 3H), 2.56 (s, 3H), 2.53 (s, 3H) rsc.org |
Table 2: ¹³C NMR Spectroscopic Data for this compound Analogues
| Compound | Solvent | Chemical Shifts (δ ppm) |
| 1-methyl-4-(methylthio)-1H-pyrazole | CDCl₃ | 142.1, 132.4, 113.1, 39.1, 21.1 rsc.org |
| (E)-1,3,5-trimethyl-4-((4-(methylthio)phenyl)diazenyl)-1H-pyrazole | CDCl₃ | 151.11, 142.38, 140.26, 138.52, 135.06, 126.36, 122.24, 35.98, 15.68, 13.82, 9.97 rsc.org |
Table 3: IR Spectroscopic Data for this compound Analogues
| Compound | Medium | Vibrational Frequencies (cm⁻¹) |
| 1-methyl-4-(methylthio)-1H-pyrazole | Prism | 3055, 2950, 1669, 1519, 1436, 1266, 968 rsc.org |
| Ethyl 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carboxylate | KBr | 3481, 3275, 3210, 3110, 2207, 1772, 1634 researchgate.net |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within heterocyclic systems like pyrazoles. Although direct ¹⁵N NMR data for this compound is not extensively documented in readily available literature, analysis of related substituted pyrazoles provides significant insight into the expected chemical shifts and tautomeric behavior.
In pyrazole systems, two distinct nitrogen signals are expected, corresponding to the 'pyridinic' nitrogen (N2, double-bonded) and the 'pyrrolic' nitrogen (N1, single-bonded and bearing a proton or substituent). The chemical shifts of these nitrogens are highly sensitive to substitution patterns, solvent effects, and tautomeric equilibria. mdpi.com For instance, in studies of 1-phenyl-1H-pyrazol-3-ols, the ¹⁵N chemical shifts in CDCl₃ were observed at approximately δ 197.2 ppm for N-1 and δ 248.1 ppm for N-2. nih.gov In a different solvent, DMSO-d₆, the same compound showed shifts at δ 193.7 (N-1) and δ 262.5 (N-2), highlighting the influence of solvent polarity and hydrogen bonding capabilities. nih.gov
For N-unsubstituted pyrazoles capable of tautomerism, such as this compound, a rapid proton exchange between N1 and N2 can lead to time-averaged signals in the NMR timescale, resulting in a single, broadened ¹⁵N signal or averaged chemical shifts, particularly in non-polar solvents. mdpi.com However, in solvents like DMSO, which can act as both a hydrogen bond donor and acceptor, the tautomeric equilibrium can be influenced, and distinct signals may be more readily observed. mdpi.com The use of solid-state ¹⁵N NMR or liquid-state NMR at low temperatures can help to "freeze" the tautomeric exchange, allowing for the resolution of individual signals for the two nitrogen atoms. mdpi.comnih.gov Theoretical calculations using methods like the Gauge-Invariant Atomic Orbitals (GIAO) can also predict ¹⁵N NMR chemical shifts to support experimental findings. researchgate.net
Table 1: Representative ¹⁵N NMR Chemical Shifts (δ, ppm) for Substituted Pyrazole Analogues This table presents data from analogues to infer the expected ranges for this compound.
| Compound | Solvent | N1 Chemical Shift (ppm) | N2 Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| 4-Iodo-1-phenyl-1H-pyrazol-3-ol | CDCl₃ | 197.2 | 248.1 | nih.gov |
| 1-Phenyl-1H-pyrazol-3-ol | DMSO-d₆ | 193.7 | 262.5 | nih.gov |
| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | CDCl₃ | 159.1 | 162.5 | nih.gov |
Advanced NMR Techniques for Conformational and Tautomeric Studies
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for elucidating the three-dimensional structure and dynamic processes like tautomerism and conformational changes in pyrazole derivatives. mdpi.comunibo.it While ¹H and ¹³C NMR provide primary structural information, 2D techniques like NOESY reveal through-space correlations between protons that are close to each other, which is crucial for conformational analysis. mdpi.com
Tautomerism in pyrazoles involves the migration of a proton between the two ring nitrogen atoms (N1 and N2). mdpi.com This process can be studied using various NMR methods. For many tautomeric pyrazoles, the interconversion rate is fast on the NMR timescale, leading to averaged signals for the C3 and C5 positions. mdpi.com Low-temperature NMR or solid-state measurements are often required to observe distinct signals for each tautomer. mdpi.comiucr.org Dynamic NMR (DNMR) studies can unravel the existence of multiple tautomers in solution and determine the energy barriers for their interconversion. acs.org
NOESY experiments are particularly useful for determining the predominant tautomer and the conformation of substituents. researchgate.netpsu.edu For example, a NOESY cross-peak between the N-H proton and a proton on a substituent at the C5 position would provide strong evidence for the 1H, 5-substituted tautomer. Similarly, observing NOE correlations between protons on the pyrazole ring and those on the methylthio group can define the spatial orientation of the -SCH₃ group relative to the ring. In studies of fused pyrazole derivatives, NOE difference measurements have been critical in distinguishing between cis and trans isomers and in determining the predominant conformations of the fused ring systems. psu.edu By quantifying NOE effects, it is possible to estimate interproton distances, providing detailed insights into molecular geometry in solution. mdpi.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (molecular formula C₄H₆N₂S), the exact molecular weight is 114.025, which would be observed as the molecular ion peak (M⁺) in a high-resolution mass spectrum.
The fragmentation of pyrazole derivatives under electron ionization (EI) typically involves cleavage of the ring and loss of substituents. For this compound, the mass spectrum is expected to show characteristic fragment ions. Key fragmentation pathways would likely include:
Loss of the methyl group: Cleavage of the S-CH₃ bond could lead to a fragment ion at m/z 99 [M-CH₃]⁺.
Loss of the thio radical: Loss of the •SH radical could result in an ion at m/z 81 [M-SH]⁺.
Loss of the entire methylthio group: Cleavage of the C-S bond would produce a fragment at m/z 67 [M-SCH₃]⁺.
Ring cleavage: Pyrazole rings can fragment through the loss of stable neutral molecules like HCN or N₂. A common fragmentation for pyrazoles involves the loss of N₂H• or HCN. For example, the loss of N₂ would lead to a fragment at m/z 86.
Alpha-cleavage: In thioethers, cleavage of the bond beta to the sulfur atom is common. libretexts.org
Analysis of related pyrazole structures supports these predictions. For instance, the mass spectrum of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide showed fragmentation patterns consistent with the loss and rearrangement of its various functional groups. jocpr.com Similarly, fragmentation patterns of other complex pyrazoles have been analyzed to confirm their synthesized structures. researchgate.netindexacademicdocs.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula of Lost Neutral/Radical |
|---|---|---|
| 114 | [M]⁺ | - |
| 99 | [M-CH₃]⁺ | •CH₃ |
| 81 | [M-SH]⁺ | •SH |
| 67 | [M-SCH₃]⁺ | •SCH₃ |
| 87 | [M-HCN]⁺ | HCN |
X-ray Crystallography for Solid-State Structural Determination and Conformer Analysis
X-ray crystallography provides definitive information on the solid-state structure of molecules, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov While a crystal structure for this compound itself is not prominently published, data from closely related analogues offer valuable insights into the expected structural features.
A study on ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate revealed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net In the solid state, pyrazole derivatives often form hydrogen-bonded dimers or chains. iucr.org For N-unsubstituted pyrazoles, the N-H proton typically engages in hydrogen bonding with the pyridinic nitrogen atom of an adjacent molecule, forming a characteristic N-H···N intermolecular bond. iucr.org
The substitution pattern significantly influences the crystal packing. In the structure of 5,5′-diphenyl-1′H,2H-[3,4′-bispyrazol]-3′-ol, the supramolecular structure is described as a hydrogen-bonded dimer. researchgate.net In another pyrazole derivative, the pyrazole ring and a substituted phenyl group were found to be twisted relative to each other, with a defined dihedral angle, to minimize steric hindrance. biorxiv.org The presence of the methylthio group at the C4 position in this compound would influence the planarity and packing of the molecule in the crystal lattice. Analysis of the crystal structure would confirm the predominant tautomer in the solid state and reveal how the methylthio group is oriented with respect to the pyrazole ring and how it participates in crystal packing.
Table 3: Representative Crystallographic Data for a Pyrazole Analogue Data for ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.3900(6) |
| b (Å) | 11.7950(8) |
| c (Å) | 15.8320(17) |
| β (°) | 90.590(3) |
| Z (molecules/unit cell) | 4 |
Theoretical and Computational Investigations of 4 Methylthio 1h Pyrazole Molecular Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory has become a standard method for investigating the structural and electronic properties of pyrazole (B372694) derivatives due to its favorable balance of computational cost and accuracy. scirp.orgresearchgate.net
The choice of a suitable level of theory and basis set is fundamental to the reliability of computational predictions. numberanalytics.com For pyrazole derivatives and related sulfur-containing heterocyclic compounds, various combinations of density functionals and basis sets have been successfully employed.
Commonly used functionals include the B3LYP hybrid functional, known for its efficiency in geometry optimizations and frequency calculations. koreascience.krderpharmachemica.com Other functionals like the Minnesota functional mPW1PW91 and the range-separated hybrid ωB97XD are also utilized, particularly when non-covalent interactions or long-range effects are of interest. researchgate.net The B3PW91 functional is another hybrid option that has been applied in studies of similar molecules. scirp.orgresearchgate.net For higher accuracy, especially for energy calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used, though at a greater computational expense. orcid.org
The selection of the basis set, which describes the atomic orbitals, is equally critical. Double-ζ basis sets like 6-31G(d,p) are often sufficient for initial geometry optimizations. koreascience.kr For more accurate results, particularly for electronic properties and energy calculations, triple-ζ basis sets such as 6-311++G(d,p) are frequently recommended. derpharmachemica.comorientjchem.org The choice ultimately represents a compromise between desired accuracy and available computational resources. arxiv.org
Table 1: Commonly Used Levels of Theory for Pyrazole Derivatives
| Level of Theory | Type | Common Applications |
|---|---|---|
| B3LYP | Hybrid DFT Functional | Geometry Optimization, Vibrational Frequencies derpharmachemica.com |
| ωB97XD | Range-Separated Hybrid DFT | Systems with non-covalent interactions researchgate.net |
| mPW1PW91 | Hybrid DFT Functional | Electronic and Conformational Energies researchgate.netresearchgate.net |
| B3PW91 | Hybrid DFT Functional | Geometrical Parameters, Frequencies researchgate.net |
| MP2 | Perturbation Theory | High-accuracy energy calculations, Internal rotation barriers orcid.org |
This table is generated based on methodologies applied to related pyrazole structures in the cited literature.
DFT calculations are used to determine the lowest-energy three-dimensional structure of a molecule. For 4-(Methylthio)-1H-pyrazole, optimization calculations would predict key bond lengths, bond angles, and dihedral angles. The pyrazole ring is expected to be nearly planar. A key structural feature is the orientation of the methylthio (–SCH₃) group relative to the pyrazole ring. nih.gov Computational methods can identify the most stable conformer, which is often a planar or near-planar arrangement where the methyl group is either syn or anti with respect to the N-H bond of the pyrazole ring. Conformational analysis helps identify the global minimum on the potential energy surface, representing the most populated structure at equilibrium. wuxiapptec.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are important descriptors of a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.orgnih.gov
A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and the sulfur atom, while the LUMO may be localized on the pyrazole ring system. DFT calculations provide quantitative values for these energies and visualize the spatial distribution of the orbitals. derpharmachemica.com
Table 2: Representative Frontier Orbital Energies for Related Pyrazole Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole derpharmachemica.com | B3LYP/6-311++G(d,p) | -5.87 | -2.43 | 3.44 |
| A substituted 1H-pyrazole-1-carbothioamide researchgate.net | DFT | -6.16 | -1.46 | 4.70 |
This table presents data from related compounds to illustrate typical values. The specific energies for this compound would require a dedicated calculation.
Prediction of Molecular Geometries and Conformational Landscape
Conformational Analysis and Rotational Isomerism Studies
The flexibility of the methylthio group attached to the pyrazole ring gives rise to rotational isomerism, which can be investigated computationally.
To explore the conformational landscape related to the rotation of the methylthio group, a potential energy surface (PES) scan is performed. uni-muenchen.de This involves systematically rotating the C(ring)-S-C-H dihedral angle and calculating the energy at each step, while allowing the rest of the molecule's geometry to relax. gaussian.commdpi.com The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states). semanticscholar.org For this compound, this analysis would identify the most stable orientations of the methyl group.
The energy difference between a stable conformer (energy minimum) and a transition state on the PES corresponds to the energy barrier for internal rotation. researchgate.net These barriers determine the rate of interconversion between different rotamers at a given temperature. In studies of related molecules, such as 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide, the torsional barriers for the CH₃S group have been investigated using methods like B3LYP with the 6-31G(d) basis set. researchgate.net The heights of these barriers provide insight into the rigidity of the methylthio substituent.
Table 3: Calculated Barriers to Internal Rotation for Functional Groups in Related Pyrazoles
| Functional Group | Molecule | Method | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| CH₃S | 5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbothioamide researchgate.net | B3LYP/6-31G(d) | ~0.9 - 1.2 |
This table shows calculated rotational barriers for functional groups on a related, more complex pyrazole derivative to provide context.
Potential Energy Surface Scans
Simulation of Spectroscopic Data
Computational methods are instrumental in the interpretation and prediction of spectroscopic data. Techniques based on Density Functional Theory (DFT) have proven particularly effective for organic molecules, providing a balance between accuracy and computational cost. scirp.org
The vibrational frequencies of this compound can be predicted computationally, which aids in the assignment of experimental infrared (IR) and Raman spectra. The process typically begins with the optimization of the molecule's ground state geometry using a DFT method, such as the widely used B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). derpharmachemica.com Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies often exhibit a systematic deviation from experimental values, primarily due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled using empirical scaling factors to improve agreement with experimental data. spectroscopyonline.com
The analysis of the calculated vibrational modes, often aided by normal coordinate analysis and potential energy distributions, allows for confident assignments of the observed spectral bands. researchgate.net For instance, the characteristic vibrations of the methyl (-CH3) group, such as symmetric and asymmetric stretching and bending modes, can be precisely identified. derpharmachemica.com Similarly, the stretching and deformation modes of the pyrazole ring and the C-S bond can be assigned. derpharmachemica.comresearchgate.net
Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative, based on typical values for related compounds.
| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency (IR) |
|---|---|---|
| N-H Stretch | 3150 | 3145 |
| C-H Stretch (Aromatic) | 3080 | 3075 |
| C-H Stretch (Methyl, Asymmetric) | 2995 | 2990 |
| C-H Stretch (Methyl, Symmetric) | 2918 | 2920 |
| C=N Stretch (Ring) | 1560 | 1565 |
| C=C Stretch (Ring) | 1510 | 1508 |
| CH₃ Bend (Asymmetric) | 1455 | 1452 |
| CH₃ Bend (Symmetric) | 1385 | 1390 |
| Pyrazole Ring Deformation | 645 | 640 |
Note: Calculations are often performed at the B3LYP/6-311++G(d,p) level of theory. derpharmachemica.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. nrel.gov The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. imist.maacs.org This method, typically used in conjunction with DFT, provides reliable predictions of both ¹H and ¹³C chemical shifts. mdpi.com
The standard workflow involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). mdpi.com Then, a GIAO calculation is performed on this optimized structure to compute the absolute isotropic shielding values (σ). These values are then converted into chemical shifts (δ) by referencing them against the shielding computed for a standard compound, such as tetramethylsilane (B1202638) (TMS), using the same level of theory. imist.ma Excellent linear correlations are often observed between the calculated and experimental chemical shifts, which can confirm structural assignments or distinguish between isomers. acs.orgmdpi.com
Table 2: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is illustrative, based on typical values for related pyrazole compounds.
| Atom | Position | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) |
|---|---|---|---|
| ¹H | H1 (N-H) | 12.50 | 12.60 |
| ¹H | H3 (C-H) | 7.60 | 7.65 |
| ¹H | H5 (C-H) | 7.55 | 7.58 |
| ¹H | S-CH₃ | 2.50 | 2.48 |
| ¹³C | C3 | 138.0 | 138.5 |
| ¹³C | C4 | 105.0 | 104.7 |
| ¹³C | C5 | 130.0 | 130.2 |
Note: Calculations performed using the GIAO-B3LYP/6-311++G(d,p) method. imist.mamdpi.com
Theoretical Prediction of Vibrational Spectra (IR and Raman)
Solvation Effects Modeling (e.g., Polarizable Continuum Model - PCM)
Molecules in solution are influenced by the surrounding solvent, which can affect their geometry, properties, and reactivity. Computational models are essential to account for these environmental effects. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. numberanalytics.com
In PCM, the solvent is approximated as a continuous, polarizable dielectric medium rather than individual molecules. The solute is placed within a cavity created in this continuum. numberanalytics.com The solute's electric field polarizes the dielectric, which in turn creates a reaction field that acts back on the solute, allowing for the calculation of solvation free energy. ub.edu This approach has several advantages, including relatively low computational cost and the ability to be combined with various quantum mechanical methods, including DFT and ab initio calculations. scirp.orgnumberanalytics.com PCM can be used to study how solvation influences molecular structure, conformational stability, and spectroscopic properties like NMR chemical shifts. researchgate.net For more complex systems or when specific solvent-solute interactions like hydrogen bonding are critical, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods that combine PCM with an explicit description of the first solvation shell can be employed. numberanalytics.comub.edu
Ab Initio Calculations and Semi-Empirical Methods
Beyond DFT, a hierarchy of computational methods exists for studying molecular systems, broadly categorized as ab initio and semi-empirical.
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization, aside from fundamental physical constants. grafiati.com Hartree-Fock (HF) is the simplest ab initio method. More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically incorporate electron correlation, which is neglected in HF. google.com While these methods can provide very high accuracy, their computational cost is significantly greater than DFT, often limiting their application to smaller molecules. dergipark.org.tr
Semi-empirical methods simplify the calculations by replacing some of the complex integrals in the Schrödinger equation with parameters derived from fitting to experimental data. This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. researchgate.net Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametrized Model 3), and MNDO (Modified Neglect of Diatomic Overlap). iosrjournals.org While less accurate, they are valuable for initial geometry optimizations, exploring potential energy surfaces, and in quantitative structure-activity relationship (QSAR) studies. researchgate.netiosrjournals.org
Coordination Chemistry of 4 Methylthio 1h Pyrazole Derived Ligands and Metalloscorpionate Analogues
Design and Synthesis of Pyrazole-Thioether Ligands
The synthesis of pyrazole-thioether ligands derived from 4-(methylthio)-1H-pyrazole is a strategic process aimed at creating molecules with specific coordination properties. These ligands are designed to incorporate both the pyrazole (B372694) ring, a well-established coordinating moiety in its neutral or anionic form, and a thioether linkage, which introduces a soft sulfur donor atom. nih.govmdpi.com This combination of hard (nitrogen) and soft (sulfur) donor atoms within the same molecule makes these ligands attractive for stabilizing various transition metal ions and for constructing polynuclear complexes. researchgate.net
Several synthetic strategies have been developed to access these valuable ligands. A common approach involves the modification of pre-formed pyrazole rings. For instance, functionalized pyrazoles can be synthesized by reacting alkynyl ketones with hydrazine (B178648), followed by deprotection and conversion of an alcohol group to a chloride. acs.org This chloride can then undergo nucleophilic substitution with a thiolate to introduce the desired thioether functionality. acs.org Another strategy involves the direct functionalization of the pyrazole core. For example, electrophilic substitution at the 4-position of a pyrazole ring can introduce an arylthio group. mdpi.com
Furthermore, hybrid ligands containing both thioether and pyrazole donor groups can be prepared in a one-pot synthesis by the sequential addition of lithium reagents. nih.gov The versatility of these synthetic methods allows for the introduction of various substituents on the pyrazole ring and the thioether group, enabling the fine-tuning of the steric and electronic properties of the resulting ligands. nih.govacs.org This tunability is crucial for controlling the coordination environment around a metal center and, consequently, the properties of the resulting metal complex. researchgate.net
Some synthetic routes focus on creating ligands where the thioether is part of a side chain attached to a carbon atom of the pyrazole ring, rather than a nitrogen atom. acs.org This placement leaves the ring nitrogen not bound to the metal available for hydrogen bonding, which can influence the supramolecular assembly of the coordination compounds. acs.org The synthesis of various pyrazole derivatives, including those with thioether groups, has been extensively reviewed, highlighting the importance of these compounds in coordination chemistry and other fields. mdpi.commdpi.comorganic-chemistry.orgnih.gov
Complexation Reactions with Transition Metal Ions (e.g., Cu(I), Cu(II), Co(II), Ni(II), Ag(I), Pd(II), Pt(IV), Au(III))
Pyrazole-thioether ligands derived from this compound exhibit versatile coordination behavior, readily forming complexes with a wide array of transition metal ions. The presence of both a hard pyrazole nitrogen and a soft thioether sulfur donor allows these ligands to bind effectively to a variety of metal centers, influencing the geometry and reactivity of the resulting coordination compounds. nih.govjmchemsci.com
The complexation reactions are typically carried out by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion, the counter-ion, and the solvent can all influence the final product. nih.gov
Copper(I) and Silver(I): The soft thioether sulfur atom shows a strong affinity for soft metal ions like Cu(I) and Ag(I). In the case of silver(I) complexes with thioether-bis(pyrazolyl)methane ligands, the thioether group can bridge between metal centers, leading to the formation of coordination polymers. acs.org The coordination geometry around the silver(I) ion can vary from linear to distorted tetrahedral, depending on the specific ligand and reaction conditions. acs.org
Copper(II), Cobalt(II), and Nickel(II): These divalent first-row transition metals readily form complexes with pyrazole-thioether ligands. The coordination environment is often octahedral, with the ligand acting as a bidentate or tridentate donor. ajgreenchem.comijsra.net For instance, in some cobalt(II) and nickel(II) complexes, the ligand coordinates through the pyrazole nitrogen and the thioether sulfur. nih.gov The magnetic properties of these complexes are consistent with high-spin electronic configurations for the metal ions. nih.govijsra.net
Palladium(II), Platinum(IV), and Gold(III): The complexation with heavier transition metals like Pd(II), Pt(IV), and Au(III) has also been explored. jmchemsci.com Schiff base ligands derived from similar heterocyclic thioamides have been shown to coordinate to these metals in a tridentate fashion. jmchemsci.com The resulting complexes often exhibit square planar or octahedral geometries, depending on the oxidation state and coordination number of the metal. researchgate.net
The study of these complexation reactions is crucial for understanding the fundamental coordination chemistry of these ligands and for designing new materials with specific catalytic, magnetic, or biological properties. researchgate.netnih.gov
Structural Elucidation of Coordination Compounds
The three-dimensional arrangement of atoms in coordination compounds derived from this compound ligands is fundamental to understanding their chemical and physical properties. X-ray crystallography is the most powerful technique for determining the precise structures of these complexes in the solid state.
Coordination Modes and Denticity
Ligands derived from this compound can exhibit a variety of coordination modes, acting as monodentate, bidentate, or even tridentate donors. The specific mode of coordination depends on the ligand's design, the nature of the metal ion, and the reaction conditions. nih.govjmchemsci.com
Monodentate Coordination: In some cases, the ligand may coordinate to the metal center through only one of its donor atoms, typically the more basic pyrazole nitrogen. This is observed in complexes where other ligands saturate the metal's coordination sphere. ufrrj.br
Bidentate Coordination: A common coordination mode involves the chelation of the metal ion by both the pyrazole nitrogen and the thioether sulfur, forming a stable five-membered ring. nih.govijsra.net This bidentate N,S-coordination is prevalent in complexes with various transition metals.
Bridging Coordination: The thioether sulfur or the pyrazolate ring can act as a bridge between two metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.netacs.org This bridging capability is essential for the construction of coordination polymers and metal-organic frameworks.
Tridentate Coordination: By incorporating additional donor groups into the ligand framework, tridentate coordination can be achieved. For example, Schiff-Mannich bases derived from related thioether-containing heterocycles can act as tridentate ligands. jmchemsci.com
Geometric Structures and Isomerism in Metal Complexes
The coordination of this compound-derived ligands to metal ions results in a variety of geometric structures. The preferred geometry is dictated by the coordination number and the electronic configuration of the metal ion, as well as by the steric and electronic properties of the ligand.
Common geometries observed for these complexes include:
Tetrahedral: This geometry is often found for Co(II) and some Ag(I) complexes. nih.govacs.org
Square Planar: This is a typical geometry for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). ajgreenchem.comresearchgate.net
Octahedral: Many complexes of Co(II), Ni(II), and Cu(II) adopt an octahedral geometry, with the ligand occupying two or three coordination sites and other ligands like water or anions completing the coordination sphere. ijsra.netresearchgate.net
Isomerism is also an important aspect of the structural chemistry of these complexes. Geometric isomers, such as cis and trans isomers, can arise when there are two identical ligands in the coordination sphere. For example, cis-[M(L1)₂(OH₂)₄] and trans-[M(L2)₂(OH₂)₄] complexes have been synthesized, where the arrangement of the pyrazole-based ligands around the metal center differs. ufrrj.br The specific isomer formed can be influenced by the ligand structure and the synthetic methodology employed. ufrrj.br
Electronic and Magnetic Properties of Pyrazole-Metal Complexes
Electronic Structure Analysis in Metal-Ligand Interactions
The electronic structure of these complexes can be investigated using a combination of experimental techniques, such as UV-Visible spectroscopy, and theoretical methods like Density Functional Theory (DFT) calculations. ijsra.netmedjchem.com
UV-Visible spectra of the metal complexes typically show bands corresponding to d-d transitions within the metal ion's d-orbitals and charge-transfer transitions between the metal and the ligand. The positions and intensities of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with related Schiff base ligands have been used to confirm their octahedral geometries. ijsra.net
DFT calculations can provide a more detailed picture of the electronic structure, including the energies and compositions of the molecular orbitals. medjchem.com These calculations help in understanding the nature of the frontier orbitals (HOMO and LUMO) and the extent of covalent character in the metal-ligand bonds. For example, lower β values calculated for nickel complexes compared to cobalt complexes suggest a higher degree of covalency in the Ni-L bond. ijsra.net The analysis of electron density distribution can also reveal the relative strength of the coordination bonds. medjchem.com
The magnetic properties of these complexes are primarily determined by the number of unpaired electrons on the metal ion. Magnetic susceptibility measurements are used to determine the effective magnetic moment (µ_eff) of the complex, which can distinguish between high-spin and low-spin configurations. For example, Co(II) complexes with pyrazole-thioether ligands often exhibit magnetic moments consistent with a high-spin (S = 3/2) state in a tetrahedral or octahedral environment. nih.govijsra.net Similarly, Ni(II) complexes typically show magnetic moments indicative of a high-spin (S = 1) octahedral geometry, while some square-planar Ni(II) complexes are diamagnetic (low-spin, S = 0). ajgreenchem.comijsra.net In some cases, weak antiferromagnetic interactions between metal centers can be observed in polynuclear complexes. nih.gov
Magnetic Characterization and Single-Ion Magnet Behavior
The magnetic properties of coordination compounds derived from pyrazole-based ligands, analogous to those from this compound, are of significant interest, particularly in the field of molecular magnetism. Cobalt(II) complexes, due to their inherent magnetic anisotropy, are extensively studied for their potential as Single-Ion Magnets (SIMs). ccsenet.orgrsc.org SIMs are individual metal ions that exhibit slow magnetic relaxation, a property that could be harnessed for high-density information storage and spintronics. researchgate.net
The magnetic behavior of these complexes is typically characterized by direct current (DC) and alternating current (AC) magnetic susceptibility measurements. In many Co(II) coordination polymers with pyrazole-based ligands, the metal ions are in a high-spin state, often with a distorted octahedral or tetrahedral geometry. ccsenet.orgnih.gov This distortion, along with spin-orbit coupling, leads to a significant zero-field splitting (ZFS) of the ground state, which is a prerequisite for SIM behavior. researchgate.net The ZFS is described by the axial (D) and rhombic (E) parameters.
For instance, a one-dimensional helical Co(II) coordination polymer built from a pyrazole-dicarboxylate ligand was found to exhibit field-induced slow relaxation of magnetization. acs.org AC susceptibility measurements under a static DC field are often necessary to suppress quantum tunneling of magnetization (QTM), a phenomenon that can prevent the observation of slow relaxation. acs.org When an optimal DC field is applied, distinct peaks in the out-of-phase (χ'') AC susceptibility signal emerge, indicating SMM behavior. acs.org The effective energy barrier for the reversal of magnetization (Ueff) and the relaxation time (τ₀) can be extracted from these measurements. A cobalt-based metal-organic framework (MOF) featuring a flexible bispyrazole ligand demonstrated SIM behavior with a Ueff value of 34 K and a relaxation time of 3.5 × 10⁻⁸ s. acs.org Similarly, another Co(II) coordination polymer showed a higher energy barrier of 13.1 K compared to a related compound with a barrier of 5.1 K, highlighting how subtle structural changes can influence magnetic properties. researchgate.net
These findings underscore that pyrazole ligands, including derivatives like this compound, are effective scaffolds for constructing coordination polymers that display the intriguing properties of single-ion magnets. ccsenet.org
Table 1: Magnetic Properties of Representative Pyrazole-Based Co(II) Coordination Polymers
| Compound | Magnetic Behavior | Key Parameters | Reference |
|---|---|---|---|
| 1D Helical Co(II) Polymer | Field-Induced Single-Ion Magnet | Slow relaxation observed under 0.5 T DC field | acs.org |
| Co-MOF with bispyrazole ligand | Single Molecule Magnet | Ueff = 34 K, τ₀ = 3.5 × 10⁻⁸ s | acs.org |
| 1∞[Co(L)₂(4,4'-bipy)(H₂O)₂]n | Field-Induced Single-Ion Magnet | Energy Barrier (Ueff) = 5.1 K | researchgate.net |
Electrochemical Investigations of Coordination Compounds (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of coordination compounds derived from this compound and related ligands. iieta.org These studies provide insights into the electronic structure of the metal complexes, the influence of the ligand environment on the metal center, and their potential applicability in catalysis and sensing. iieta.orgresearchgate.net
The cyclic voltammograms of these complexes, typically recorded in solvents like DMF, reveal oxidation and reduction peaks corresponding to the metal-centered redox couples (e.g., Cu(II)/Cu(I), Co(III)/Co(II), Ni(II)/Ni(I)) and sometimes ligand-based redox processes. researchgate.netalfachemic.comsemanticscholar.org The redox potentials (E₁/₂) and the separation between anodic and cathodic peak potentials (ΔEp) offer information about the thermodynamic and kinetic aspects of the electron transfer processes.
For example, studies on a series of mononuclear Cu(II) complexes with pyrazole-based ligands demonstrated that all complexes exhibit a suitable Cu(II)/Cu(I) redox potential to act as mimics for antioxidant enzymes. researchgate.net In another study, the electrochemical properties of Ni(II) Schiff base complexes were investigated, revealing that the redox behavior is significantly influenced by both structural and electronic factors of the ligand. iieta.org Similarly, the CV of trinuclear oxidovanadium(V) complexes with asymmetric multidentate Schiff base ligands containing benzoxazole (B165842) and pyrazole functionalities showed three distinct single-electron transfer processes. mdpi.com The redox potentials in these systems could be tuned by introducing different substituents on the ligand framework, which showed a linear correlation with Hammett's parameters. mdpi.com
These investigations highlight that the pyrazole framework, with substituents like the methylthio group, can effectively modulate the electrochemical behavior of the coordinated metal ion. semanticscholar.orgscirp.org This tunability is crucial for designing complexes with specific redox properties for applications in electrocatalysis and electrochemical sensing. ufrrj.br
Table 2: Representative Electrochemical Data for Pyrazole-Based Metal Complexes
| Complex Type | Redox Couple | E₁/₂ (V) vs. Ag/AgCl | Process Type | Reference |
|---|---|---|---|---|
| Co(II) Schiff Base Complex | Co(III)/Co(II) | - | Quasi-reversible | semanticscholar.org |
| Cu(II) Schiff Base Complex | Cu(II)/Cu(I) | - | Quasi-reversible | semanticscholar.org |
| Ni(II) Schiff Base Complex | Ni(III)/Ni(II) | - | Irreversible | semanticscholar.org |
| Trinuclear Oxidovanadium(V) Complex | V(V)/V(IV) | -0.57, -0.91, -1.33 | Reversible | mdpi.com |
Advanced Materials Applications of Pyrazole-Metal Coordination Polymers
The structural versatility of pyrazole ligands and the predictable coordination chemistry they offer with various metal ions make them excellent building blocks for the design of functional coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netacs.org These materials possess properties that are advantageous for a wide range of advanced applications, including gas storage, catalysis, and chemical sensing. researchgate.netpublish.csiro.au The incorporation of functional groups, such as the methylthio group in this compound, can further tune these properties.
Gas Storage and Separation: Pyrazole-based MOFs are extensively investigated for gas storage applications, particularly for hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). researchgate.netscielo.org.mx Their high porosity, large surface areas, and tunable pore environments are key features for efficient gas adsorption. bohrium.commdpi.com For example, some frameworks exhibit selective CO₂ uptake, which is crucial for carbon capture technologies. The flexibility of certain pyrazole-based frameworks allows for structural changes upon guest adsorption, leading to selective separation capabilities. bohrium.com
Catalysis: The well-defined and accessible metal sites within pyrazole-based CPs and MOFs make them promising candidates for heterogeneous catalysis. alfachemic.commdpi.com They have been employed in various organic transformations, including oxidation, polymerization, and carbon-carbon coupling reactions. researchgate.net The pyrazole ligand can act as a protic, N-H functional ligand, which can participate in catalytic cycles through metal-ligand cooperation, enhancing reaction rates and selectivity. mdpi.com Post-synthetic modification of these frameworks, such as the introduction of catalytically active metal complexes into the pores, further expands their catalytic scope. researchgate.net
Luminescent Sensing: Many pyrazole-based MOFs, particularly those involving d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanide ions, exhibit strong luminescence. alfachemic.comresearchgate.net This property is highly sensitive to the presence of guest molecules within the pores. nih.gov This sensitivity has been exploited to develop highly selective and sensitive chemical sensors for detecting various analytes, including metal ions, small molecules, and volatile organic compounds (VOCs). mdpi.comdntb.gov.ua The luminescence can be modulated by the analyte through mechanisms such as energy transfer, electron transfer, or structural changes in the framework. nih.gov
Table 3: Summary of Advanced Applications for Pyrazole-Based Coordination Polymers
| Application Area | Description | Key Features | Reference |
|---|---|---|---|
| Gas Storage & Separation | Adsorption of gases like H₂, CO₂, CH₄. | High porosity, large surface area, tunable pore size. | researchgate.netscielo.org.mx |
| Heterogeneous Catalysis | Catalyzing organic reactions (e.g., oxidation, C-C coupling). | Accessible active metal sites, potential for metal-ligand cooperation. | alfachemic.commdpi.com |
| Luminescent Sensing | Detection of metal ions, VOCs, and other small molecules. | Strong and sensitive luminescence, host-guest interactions. | mdpi.comnih.gov |
Mechanistic Studies and Biological Activity of 4 Methylthio 1h Pyrazole Derivatives
Enzyme Inhibition Mechanisms
The biological efficacy of many 4-(Methylthio)-1H-pyrazole derivatives stems from their ability to inhibit specific enzymes that are crucial for various pathological or physiological processes. The following sections detail the inhibition pathways for several key enzymes.
Cyclooxygenase-2 (COX-2) Inhibition and Prostaglandin (B15479496) Synthesis Modulation
Certain diaryl-substituted pyrazole (B372694) derivatives are recognized for their anti-inflammatory properties, which are attributed to the selective inhibition of cyclooxygenase-2 (COX-2). rsc.orgnih.govnih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.govCurrent time information in Bangalore, IN. By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins, such as prostaglandin E2, thereby alleviating inflammation and pain. nih.govCurrent time information in Bangalore, IN. The mechanism is one of selective, noncompetitive inhibition of the COX-2 enzyme. Current time information in Bangalore, IN. The chemical structure of these inhibitors allows them to bind effectively to the larger and more flexible active site of the COX-2 enzyme compared to the related COX-1 enzyme, which accounts for their selectivity. nih.gov This selective action is a distinguishing feature from many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. nih.gov
A well-known example of a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor is Celecoxib (B62257). rsc.orgnih.gov Its structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features the pyrazole core. rsc.org The inhibition of COX-2 by compounds like celecoxib leads to decreased synthesis of various prostaglandins, including PGE2, prostacyclin (PGI2), thromboxane (B8750289) (TXA2), PGD2, and PGF2, which underlies their analgesic and anti-inflammatory effects. Current time information in Bangalore, IN.
DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition Pathways
DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair. nih.govrsc.org It introduces negative supercoils into DNA, a process vital for unwinding the DNA double helix. nih.gov Inhibitors of DNA gyrase can halt bacterial growth by preventing these crucial functions. nih.gov Some pyrazole derivatives have been identified as potent inhibitors of DNA gyrase. nih.govnih.gov For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and shown to strongly inhibit S. aureus and B. subtilis DNA gyrase. nih.gov The inhibition of DNA gyrase by these pyrazole derivatives was found to correlate with their minimum inhibitory concentrations (MICs) against the bacteria, indicating that this enzymatic inhibition is the cause of their antibacterial effect. nih.gov Another study on 4,5-dihydropyrazole derivatives also demonstrated potent inhibitory activity against bacterial DNA gyrase. rsc.org
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in both prokaryotic and eukaryotic cells, catalyzing the conversion of dihydrofolate to tetrahydrofolate. vietnamjournal.runih.gov Tetrahydrofolate is a vital cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govtandfonline.com Inhibition of DHFR leads to a depletion of essential building blocks for DNA synthesis, ultimately causing cell death. tandfonline.com
The pyrazolo[3,4-d]pyrimidine scaffold, which can be derived from 1H-pyrazole precursors, is a known isostere of the pteridine (B1203161) ring found in folic acid and its analogue, methotrexate (B535133), a classical DHFR inhibitor. nih.govtandfonline.com This structural similarity allows these derivatives to act as competitive inhibitors. Studies have shown that replacing the pteridine ring of methotrexate with a pyrazolo[3,4-d]pyrimidine nucleus can lead to potent DHFR inhibition. nih.govtandfonline.com For example, a derivative identified as 4-(Methylthio)-2-{4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamido}butanoic acid was investigated as part of a series of potential DHFR inhibitors. unisi.it Several compounds in these series have demonstrated significant DHFR inhibitory activity, with some even surpassing the potency of methotrexate. tandfonline.comnih.gov
| Compound | Target Enzyme | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative 7e | DHFR | 1.83 | tandfonline.com |
| Pyrazolo[3,4-d]pyrimidine derivative 7f | DHFR | Lower than Methotrexate (5.57 µM) | tandfonline.com |
| Methotrexate (Reference) | DHFR | 5.57 | tandfonline.com |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | S. aureus DNA gyrase | 0.15 µg/mL | nih.gov |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | B. subtilis DNA gyrase | 0.25 µg/mL | nih.gov |
| 4,5-dihydropyrazole derivative (4d) | B. subtilis DNA gyrase | 0.125 µg/mL | rsc.org |
Src Kinase and Aurora Kinase Inhibition Pathways
Src Kinase Inhibition: Src is a non-receptor protein tyrosine kinase that is a key component in signaling pathways controlling cell growth, division, and survival. unisi.itmdpi.com Elevated Src activity is linked to tumor growth and metastasis. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure for developing kinase inhibitors, as it acts as an isostere of the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of kinase active sites. rsc.orgnih.gov
Several pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against Src kinase. For example, compounds with this core structure have been identified as Src inhibitors with inhibitory constant (Ki) values in the nanomolar range. mdpi.com One specific derivative, 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as SI388), has been characterized as a Src inhibitor. mdpi.com
Aurora Kinase Inhibition: The Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitotic progression, including centrosome maturation and chromosome segregation. nih.govresearchgate.net Overexpression of these kinases is linked to genetic instability and a wide range of cancers. researchgate.net Inhibitors of Aurora kinases can disrupt mitosis, leading to an accumulation of cells with abnormal DNA content (polyploidy) and subsequent apoptosis (programmed cell death). researchgate.netnih.gov
Pyrazole-based compounds have been developed as potent inhibitors of Aurora kinases. researchgate.netmdpi.com For instance, pyrazole-linked benzimidazole (B57391) derivatives have been shown to significantly inhibit both Aurora A and B kinases. mdpi.com A new class of Aurora A kinase inhibitors was developed from a 3-pyrazoloamino moiety, with one compound demonstrating potent inhibitory activity and excellent selectivity over other kinases. researchgate.net
| Compound | Target Kinase | Activity (Ki or IC50) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative 3 | Src | 0.07 µM (Ki) | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine derivative 4 | Src | 0.6 µM (Ki) | mdpi.com |
| Pyrazole-based Aurora A kinase inhibitor (Compound 6) | Aurora A | 0.16 µM (IC50) | nih.gov |
| Pyrazole-linked benzimidazole derivative (Compound 63) | Aurora A/B | Significant Inhibition | mdpi.com |
Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) Inhibition Mechanisms
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that catalyzes the breakdown of monoamine neurotransmitters, including dopamine (B1211576). mdpi.comresearchgate.net Inhibiting MAO-B increases the availability of dopamine in the brain, a strategy used in the management of Parkinson's disease. mdpi.comresearchgate.net It has been proposed that MAO-B inhibitors may also offer neuroprotective effects by preventing the formation of neurotoxic metabolites. nih.gov
Several series of pyrazole derivatives have been synthesized and evaluated as MAO-B inhibitors. nih.govresearchgate.netresearchgate.net Specifically, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown high inhibitory activity against the MAO-B isoform, with some compounds exhibiting Ki values in the low nanomolar range. researchgate.net The presence of two aryl substituents on the dihydropyrazole ring was found to be important for potent and selective MAO-B inhibition. researchgate.net
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating its action at cholinergic synapses. dergipark.org.trfrontiersin.org Inhibiting AChE increases the levels and duration of action of acetylcholine, which is a key therapeutic strategy for Alzheimer's disease. dergipark.org.trfrontiersin.org
Pyrazole-containing compounds have been extensively investigated as AChE inhibitors. nih.govdergipark.org.trnih.gov Studies have shown that N-phenylacetamide derivatives bearing a pyrazole ring exhibit selective AChE inhibitory activity. dergipark.org.tr In one study, the most active pyrazole derivatives had IC50 values in the single-digit micromolar range. dergipark.org.tr Another study on pyrazole carboxamide derivatives also identified potent and selective AChE inhibitors with Ki values in the nanomolar range. nih.gov Interestingly, research on pyrrole (B145914) derivatives suggested that the inclusion of a methylthio (SMe) group can significantly enhance AChE inhibition, indicating its potential importance for activity in related heterocyclic structures. nih.gov
| Compound Class/Derivative | Target Enzyme | Activity (IC50 or Ki) | Reference |
|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole | MAO-B | 1.5 - 50 nM (Ki) | researchgate.net |
| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole (Compound 3k) | MAO-B | High Inhibition | nih.gov |
| N-phenylacetamide pyrazole derivative (Compound 4) | AChE | 8.32 µM (IC50) | dergipark.org.tr |
| Pyrazole carboxamide derivatives | AChE | 6.60 - 14.15 nM (Ki) | nih.gov |
| Pyrazole bearing α-aminophosphonate (Compound 4ah) | AChE | 0.055 µM (IC50) | nih.gov |
| Pyrazole bearing α-aminophosphonate (Compound 4bh) | AChE | 0.017 µM (IC50) | nih.gov |
Receptor Modulation and Ion Channel Interaction Mechanisms
Beyond enzyme inhibition, this compound derivatives can exert their biological effects by interacting with protein receptors and ion channels, a mechanism that is particularly relevant for their insecticidal properties.
GABA Receptor and Glutamate-Gated Chloride Channel Antagonism (Insecticidal Activity)
The insecticidal action of phenylpyrazole insecticides, such as fipronil, is primarily due to their ability to disrupt the central nervous system of insects. mdpi.comconicet.gov.ar These compounds act as potent antagonists of the γ-aminobutyric acid (GABA) receptor and the glutamate-gated chloride (GluCl) channels. mdpi.com
In insects, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Phenylpyrazole insecticides bind to a site within the chloride channel of the GABA receptor, blocking the channel. rsc.orgmdpi.com This non-competitive inhibition prevents the influx of chloride ions, thereby blocking the inhibitory signal. rsc.org
Similarly, these compounds also antagonize GluCl channels, which are found in the nervous and muscular systems of invertebrates but are absent in mammals. mdpi.com The blockage of these chloride channels leads to a disruption of normal nerve signaling, resulting in hyperexcitation of the insect's nerves and muscles, which ultimately leads to paralysis and death. mdpi.comconicet.gov.ar
The specificity of these insecticides towards insects is attributed to a higher binding affinity for insect GABA receptors compared to mammalian receptors, as well as their action on the invertebrate-specific GluCl channels. mdpi.com Research has shown that novel pyrazole-based insecticides can be effective even against fipronil-resistant insects, possibly due to different binding modes within the GABA receptor. researchgate.netacs.org
M1 Positive Allosteric Modulator Mechanisms
Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) represent a promising therapeutic strategy for addressing cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.gov These modulators bind to an allosteric site on the receptor, distinct from the acetylcholine binding site, and enhance the receptor's response to the endogenous ligand. mdpi.com While the broader class of pyrazole derivatives has been investigated for this activity, specific mechanistic details for this compound derivatives are less defined in the available literature. mdpi.comcore.ac.uk However, studies on related pyrazole structures provide insight into the potential mechanisms. For instance, novel pyrazole derivatives have been discovered as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), indicating the scaffold's suitability for receptor modulation. mdpi.com The general mechanism for M1 PAMs involves increasing the affinity of the receptor for acetylcholine or improving the efficiency of its coupling to G-proteins, thereby potentiating neurotransmission in a targeted manner. mdpi.com
Cannabinoid System Interaction
The endocannabinoid system, particularly the CB1 and CB2 receptors, plays a crucial role in regulating numerous physiological processes. nih.gov Pyrazole derivatives have been extensively developed as ligands for these receptors. nih.govfrontiersin.org They were designed as rigid analogs of the CB1 antagonist/inverse agonist rimonabant. nih.gov The interaction of these derivatives with cannabinoid receptors is influenced by their chemical structure, which can be modified to achieve high affinity and selectivity for either CB1 or CB2 receptors. nih.gov
CB1 receptors are primarily located in the central nervous system, while CB2 receptors are mainly found on immune cells. nih.govresearchgate.net The pyrazole scaffold has been a key component in the development of CB1 receptor antagonists. nih.govresearchgate.net For example, tricyclic pyrazole-based compounds have been synthesized and evaluated for their binding affinities, with some derivatives showing high affinity and selectivity for CB1 or CB2 receptors. nih.gov The lipophilicity of these compounds is a critical factor for their ability to cross the blood-brain barrier and bind to CB1 receptors. nih.gov Patents have been filed for 4,5-dihydro-1H-pyrazole-3-carboximidamide derivatives containing sulfur groups for their potential therapeutic applications related to the cannabinoid system. dntb.gov.ua
Antimicrobial Action Mechanisms
Derivatives of this compound have demonstrated significant activity against a wide range of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial potential of this compound derivatives has been evaluated against various bacterial strains. These compounds often derive from the reaction of ethyl bis[methylthio]-2-cyanoacrylate with hydrazide derivatives. bas.bgjpsbr.org Their mechanism of action can involve the inhibition of essential bacterial enzymes. For instance, a series of novel 4,5-dihydropyrazole derivatives were designed as DNA gyrase inhibitors, showing potent activity against both Gram-positive and Gram-negative bacteria. rsc.org
Research has shown that specific substitutions on the pyrazole ring can enhance antibacterial efficacy. bas.bg Some synthesized compounds have exhibited a broad spectrum of activity, inhibiting multidrug-resistant clinical isolates with Minimum Inhibitory Concentration (MIC) values ranging from 1-64 μg/mL. researchgate.net In some studies, the antibacterial activity of these derivatives was comparable to standard drugs like penicillin and kanamycin (B1662678) B. rsc.org For example, compound 4t, a 4,5-dihydropyrazole derivative, showed MIC values of 0.39 μg/mL against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. rsc.org Another derivative, compound 4d, was particularly potent against Gram-positive strains with a MIC of 0.39 μg/mL and was a strong inhibitor of B. subtilis and S. aureus DNA gyrase. rsc.org
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity/MIC Value | Proposed Mechanism | Reference(s) |
| 4,5-dihydropyrazole derivative (4t) | Bacillus subtilis | 3.125 µg/mL | DNA Gyrase Inhibition | rsc.org |
| Staphylococcus aureus | 0.39 µg/mL | rsc.org | ||
| Pseudomonas aeruginosa | 0.39 µg/mL | rsc.org | ||
| Escherichia coli | 0.39 µg/mL | rsc.org | ||
| 4,5-dihydropyrazole derivative (4d) | Gram-positive strains | 0.39 µg/mL | B. subtilis & S. aureus DNA Gyrase Inhibition | rsc.org |
| Substituted Pyrazole Derivatives | E. coli, S. aureus | Zone of inhibition compared to ciprofloxacin | Not specified | bas.bgjpsbr.org |
| 1,3-diaryl pyrazole derivatives | Gram-positive & Gram-negative strains | 1-64 µg/mL | Not specified | researchgate.net |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 µg/mL | Not specified | nih.gov |
Antifungal Activity Mechanisms
The antifungal properties of pyrazole derivatives, including those with a methylthio group, are well-documented. jocpr.comrjpdft.com These compounds have been tested against a variety of plant pathogenic and human opportunistic fungi. bas.bgbohrium.comresearchgate.net
A primary mechanism of antifungal action for some pyrazole carboxamide derivatives is the disruption of the fungal cell membrane. bohrium.comresearchgate.net This leads to increased membrane permeability and ultimately inhibits fungal growth. bohrium.comresearchgate.net Structure-activity relationship (SAR) studies have revealed that the presence of a phenyl group at the 1-position of the pyrazole ring is important for this activity. bohrium.comresearchgate.net For example, a novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative (Y13) demonstrated potent activity against Gibberella zeae by disrupting its cell membrane, a mechanism distinct from traditional amide fungicides. bohrium.comresearchgate.net Other studies have shown that pyrazole derivatives exhibit good activity against Aspergillus niger and Candida albicans. bas.bgjpsbr.org
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity/EC₅₀/MIC Value | Proposed Mechanism | Reference(s) |
| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | Gibberella zeae | EC₅₀: 13.1 mg/L | Cell membrane disruption | bohrium.comresearchgate.net |
| Botryosphaeria dothidea | EC₅₀: 14.4 mg/L | researchgate.net | ||
| Fusarium prolifeatum | EC₅₀: 13.3 mg/L | researchgate.net | ||
| Fusarium oxysporum | EC₅₀: 21.4 mg/L | researchgate.net | ||
| Substituted Pyrazole Derivatives | Aspergillus niger, Candida albicans | Zone of inhibition compared to griseofulvin | Not specified | bas.bgjpsbr.org |
| Pyrazole-4-carboxamide derivative (5i, 5j) | Fungal strains | Potent activity | Not specified | japsonline.com |
| Pyrazol-5(4H)-one derivative (4a) | Aspergillus niger | MIC: 16-32 µg/mL | N-myristoyl transferase (NMT) inhibition (predicted) | arabjchem.org |
Antitubercular Activity against Mycobacterium tuberculosis
Several this compound derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. bas.bgresearchgate.net The standard H37Rv strain is commonly used for in vitro screening. researchgate.netnih.gov
In one study, a series of pyrazole derivatives were screened, and several compounds showed promising antitubercular activity against the H37Rv strain, with their performance compared to the standard drug streptomycin. bas.bg Another study reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which were tested against M. tuberculosis H37RV using the ALAMAR radiometric system. researchgate.net More recent work on pyrazole-oxadiazole hybrids has identified compounds with excellent MIC values against both active and dormant M. tuberculosis H37Ra. acs.org For instance, compound 4e was highly effective against active M. tuberculosis with an MIC of 0.92 μg/mL. acs.org Pyrazole carboxamide derivatives have also shown potent activity against the M. tuberculosis H37Rv strain. japsonline.com
Table 3: Antitubercular Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Organism | Activity/MIC Value | Reference Drug | Reference(s) |
| Substituted Pyrazole Derivatives (A4, B1, B2, B3, B4) | M. tuberculosis H37Rv | Promising activity | Streptomycin | bas.bg |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | M. tuberculosis H37Rv | Screened at 6.25 µg/mL | Rifampin | researchgate.netnih.gov |
| Pyrazole-oxadiazole hybrid (4e) | M. tuberculosis H37Ra (active) | 0.92 µg/mL | Not specified | acs.org |
| M. tuberculosis H37Ra (dormant) | 1.26 µg/mL | acs.org | ||
| Pyrazole-oxadiazole hybrid (4s) | M. tuberculosis H37Ra (dormant) | 1.03 µg/mL | Not specified | acs.org |
| Pyrazole carboxamide derivatives (5a, 5i, 5j) | M. tuberculosis H37Rv | Potent activity | Not specified | japsonline.com |
Anticancer Mechanisms and Cellular Pathway Modulation
The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating significant anticancer activity through diverse mechanisms. researchgate.nettandfonline.comtandfonline.com Research into this compound derivatives has revealed their ability to modulate key cellular pathways involved in cancer progression.
These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. researchgate.net For example, a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles exhibited potent cytotoxicity against the human breast carcinoma MCF-7 cell line, with GI₅₀ values as low as 0.5 µM. researchgate.nettandfonline.com Molecular docking studies suggest that these compounds may act by inhibiting EGFR tyrosine kinase. researchgate.nettandfonline.com Other pyrazole derivatives have been shown to induce apoptosis in liver cancer cells (HepG2) through the activation of caspases 3/7. researchgate.net
The anticancer effects of pyrazole derivatives are often linked to their ability to inhibit specific enzymes or signaling pathways critical for tumor growth. tandfonline.com These include cyclin-dependent kinases (CDKs), aurora kinases, and the Bcl-2 protein family. tandfonline.comrsc.org For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2, activate pro-apoptotic proteins like Bax and p53, and induce DNA damage, making them promising anticancer candidates. rsc.org Furthermore, some pyrazole derivatives containing a thiourea (B124793) skeleton have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and significant antiproliferative effects against MCF-7 cells. researchgate.net Other studies have pointed to the inhibition of transcription factors, such as STAT1, as a mechanism for the antimigratory effects of pyrazole compounds in lung cancer cells (A549). gazi.edu.tr
Table 4: Anticancer Activity and Mechanisms of Pyrazole Derivatives
| Derivative Class | Cell Line(s) | Activity/IC₅₀/GI₅₀ | Proposed Mechanism/Pathway | Reference(s) |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles | MCF-7 (Breast) | GI₅₀: 0.5 - 2.0 µM | EGFR Tyrosine Kinase inhibition (predicted) | researchgate.nettandfonline.com |
| HepG2 (Liver) | Apoptosis induction via caspase 3/7 activation | Not specified | researchgate.net | |
| Pyrazole–indole hybrids | HepG2 (Liver) | IC₅₀: 6.1 µM | Not specified | acs.org |
| Pyrazole-thiourea hybrids | MCF-7 (Breast) | IC₅₀: 0.07 µM (for EGFR) | EGFR inhibition | researchgate.net |
| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7 (Breast) | IC₅₀: 3.9–35.5 μM | Bcl-2 inhibition, DNA damage, p53/Bax/Caspase-3 activation | rsc.org |
| Pyrazole derivatives | A549 (Lung) | Antimigratory effect | Induction of STAT1 phosphorylation | gazi.edu.tr |
Cytotoxic Effects on Cancer Cell Lines
A number of novel pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various human cancer cell lines. ekb.eg For instance, structurally diverse indole-3-pyrazole-5-carboxamide analogues were designed and assessed for their antiproliferative activity against Huh7, MCF-7, and HCT116 cancer cell lines. nih.gov Some of these derivatives demonstrated anticancer activities comparable to or better than sorafenib. nih.gov Specifically, compound 18 in this series showed potent activity against hepatocellular cancer cell lines with IC₅₀ values ranging from 0.6 to 2.9 μM. nih.gov
Another study focused on a series of novel fused pyrazole derivatives, which were evaluated for their in vitro anticancer activity against the HEPG2 human cancer cell line. frontiersin.org Several of these compounds exhibited significantly higher activity than the reference drug erlotinib (B232). frontiersin.orgnih.gov The study identified that the nature of substituents at the C-4 position of the pyrazolo[3,4-d]pyrimidine scaffold greatly influenced the cytotoxic activity. ekb.eg
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their cytotoxic effects. ekb.egmdpi.com One study revealed that a compound with a 4-nitrobenzylideneamino group at the N5 position exhibited the most potent cytotoxic effect against the MCF-7 cell line. mdpi.com The antiproliferative activity of pyrazole compounds has been attributed to various molecular mechanisms, including the inhibition of key enzymes involved in cancer progression. researchgate.net
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Indole-3-pyrazole-5-carboxamide analogues (e.g., compound 18) | Huh7, MCF-7, HCT116 | Potent activity against hepatocellular cancer cell lines (IC₅₀ = 0.6–2.9 μM). | nih.gov |
| Fused pyrazole derivatives (compounds 1, 2, 4, 8, 11, 12, 15) | HEPG2 | Showed nearly 10-fold higher activity than erlotinib (IC₅₀ = 0.31–0.71 μM). | frontiersin.orgnih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative (compound VI) | HepG-2, MCF-7, HCT-116, Hela | Displayed broad-spectrum cytotoxic activity (IC₅₀ = 4.03–6.48 μM). | ekb.eg |
| 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 | Most potent cytotoxic effect in its series (IC₅₀ = 11 µM). | mdpi.com |
Inhibition of Cancer-Related Enzymes (e.g., VEGFR-2)
The molecular mechanism behind the antiproliferative activity of pyrazole compounds often involves the inhibition of critical kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net VEGFR-2 is a key target in cancer therapy due to its crucial role in tumor angiogenesis and metastasis. frontiersin.orgnih.gov
Research has focused on designing and synthesizing novel pyrazole derivatives as potent VEGFR-2 inhibitors. frontiersin.orgnih.govresearchgate.net For example, a series of fused pyrazole derivatives were synthesized and evaluated for their in vitro inhibitory activity against VEGFR-2. frontiersin.orgnih.gov In this series, compound 9, which features a sulfonamide group with a p-methyl moiety, was identified as the most potent VEGFR-2 inhibitor with an IC₅₀ value of 0.22 μM. frontiersin.orgnih.gov Furthermore, compounds 9 and 12 from this series demonstrated potent dual inhibition of both EGFR and VEGFR-2. frontiersin.orgnih.gov Docking studies have supported these findings by showing that these compounds can interact with key amino acids within the active sites of both enzymes. frontiersin.org
The conjugation of a pyrazolone (B3327878) moiety to a pyrazole core has also been shown to synergize anti-breast cancer activity with promising VEGFR-2 suppression. researchgate.net These findings highlight the potential of pyrazole derivatives as scaffolds for developing potent inhibitors of cancer-related enzymes.
| Compound/Derivative | IC₅₀ (VEGFR-2) | Additional Notes | Reference(s) |
| Fused pyrazole derivative (compound 9) | 0.22 μM | Also showed potent EGFR inhibition. | frontiersin.orgnih.gov |
| Fused pyrazole derivative (compound 12) | - | Showed dual EGFR and VEGFR-2 inhibition. | frontiersin.orgnih.gov |
| Pyrazole-pyrazolone conjugate (III) | - | Showed promising VEGFR-2 suppression in breast cancer models. | researchgate.net |
Anti-inflammatory and Analgesic Mechanisms
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2). mdpi.comijpsjournal.com The introduction of a methylthiophenyl group into the pyrazole structure has been explored to enhance these activities. scispace.com
Modulation of Inflammatory Mediators (e.g., TNFα, NO)
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key inflammatory mediators. Some 3,5-diaryl pyrazole derivatives have been identified as potent anti-inflammatory agents that can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at a concentration of 10 µM. mdpi.com Additionally, certain pyrazole-NO hybrid molecules have been developed and evaluated for their ability to release nitric oxide (NO) and for their anti-inflammatory activities. nih.gov
Mechanistic Basis for Analgesic Effects
The analgesic properties of pyrazole derivatives have been demonstrated in various studies. mdpi.comscispace.comnih.gov A series of novel 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines were synthesized and screened for their analgesic and anti-inflammatory activities, with one compound showing good activity comparable to standard drugs. mdpi.com Another study reported on a series of pyrazoline derivatives containing a 4-methylthiophenyl moiety that exhibited encouraging analgesic and anti-inflammatory results. scispace.com The mechanism of action for the analgesic effects of many pyrazole derivatives is linked to their anti-inflammatory properties, including the inhibition of COX enzymes. ijpsjournal.com
Neuroprotective Mechanisms and Oxidative Stress Mitigation
N-Methyl-D-Aspartate (NMDA) Toxicity Paradigm Studies
Research has explored the neuroprotective potential of pyrazole derivatives, particularly in the context of excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor. For instance, tacrine (B349632), a known acetylcholinesterase (AChE) inhibitor, also acts as a low-affinity antagonist of the NMDA receptor. nih.gov Building on this, derivatives of tacrine have been designed to enhance their inhibitory potency towards the NMDA receptor. nih.gov
In one study, several tacrine derivatives were synthesized, with some incorporating a methyl pyrazole group. nih.gov These compounds were evaluated for their ability to inhibit both AChE and NMDA receptor activity. nih.gov A number of these derivatives showed significant inhibitory activity against both targets, with IC₅₀ values in the nanomolar range for AChE and the micromolar range for the NMDA receptor. nih.gov Importantly, selected compounds were able to protect primary cortical neurons from glutamate-induced excitotoxicity, demonstrating their neuroprotective potential. nih.gov
Antioxidant Mechanisms
Derivatives of this compound have demonstrated notable antioxidant activities through various mechanisms, primarily centered on their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of these compounds is often attributed to the hydrogen-donating ability of the pyrazole ring's N-H group, which can stabilize reactive oxygen species (ROS). frontiersin.org
Studies on pyrazoline and pyrazole derivatives have highlighted their significant radical scavenging capabilities. For instance, certain pyrazoline derivatives have shown potent activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay, with SC50 values indicating strong antioxidant potential. lew.ro The mechanism proposed for the antioxidant activity of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives involves the hydrogen on the nitrogen of the pyrazole ring, which contributes to the stabilization of DPPH free radicals. frontiersin.org The IC50 values for these derivatives were found to be in a narrow range, suggesting that the core pyrazole structure is fundamental to their antioxidant effects. frontiersin.org
Furthermore, the cupric reducing antioxidant capacity (CUPRAC) assay has been employed to evaluate the antioxidant power of these derivatives. lew.ro This method measures the ability of the antioxidant to reduce Cu(II) to Cu(I), and certain pyrazoline derivatives have exhibited substantial reducing capacity. lew.ro The antioxidant mechanisms of pyrazole derivatives are also linked to their ability to inhibit enzymes that generate ROS. For example, some pyrazole derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase, an enzyme that produces superoxide (B77818) radicals. lew.ro
In addition to direct radical scavenging, some pyrazole derivatives incorporating other heterocyclic moieties, such as benzothiazole, have shown high antioxidant activity by protecting red blood cells from free radical-induced oxidative hemolysis. nanobioletters.com The presence of phenolic groups or additional sulfur and nitrogen atoms in the structure can enhance this protective effect. nanobioletters.com The collective evidence suggests that this compound derivatives and related compounds exert their antioxidant effects through a combination of hydrogen atom transfer, electron donation, and potentially metal chelation, making them promising candidates for mitigating oxidative stress. frontiersin.orglew.ro
Structure-Activity Relationship (SAR) Analyses and Rational Design Principles
The exploration of structure-activity relationships (SAR) for this compound derivatives has been crucial in understanding and optimizing their biological activities. These analyses systematically modify the chemical structure to identify key pharmacophoric features and guide the rational design of more potent and selective compounds. researchgate.netacs.org
A common strategy in the rational design of pyrazole derivatives involves the introduction of various substituents at different positions of the pyrazole ring and any appended phenyl rings. For instance, the addition of amino and methyl substituents can modulate the polarity of the molecule, which in turn can influence its solubility and interaction with biological targets. nih.gov The introduction of a methyl group, for example, can enhance binding to hydrophobic domains within a protein's active site. nih.gov
SAR studies on pyrazolo[4,3-c]pyridines, which are structurally related to pyrazoles, revealed that the nature of the substituent on the phenyl ring can have a significant impact on their inhibitory activity against protein-protein interactions. acs.org While simple substitutions on a phenyl ring might lead to a flat SAR, the introduction of larger aromatic systems, like naphthalene (B1677914), can significantly enhance potency. acs.org This suggests that extending the aromatic system allows for more favorable interactions, such as cation-π and π-π stacking, with key amino acid residues in the target protein. acs.org
Furthermore, the position of substituents is critical. In the pyrazolo[4,3-c]pyridine series, the presence of a methoxy (B1213986) group at a specific position on a naphthalene ring was found to be crucial for high-affinity interactions. acs.org The modification of other parts of the scaffold, such as introducing small alkyl groups, has also led to derivatives with improved potency. acs.org
In the context of antitrypanosomal agents, SAR studies on 5-phenylpyrazolopyrimidinones, another class of pyrazole-containing compounds, focused on introducing methyl groups at various nitrogen positions to explore the surrounding chemical space. acs.org These studies indicated that certain positions are more amenable to substitution than others, and introducing substituents with varying physicochemical properties at the most favorable position led to compounds with enhanced activity. acs.org
The rational design of pyrazole derivatives often involves a multi-parameter optimization approach, considering not only potency but also physicochemical properties like lipophilicity (cLogP) and solubility. acs.org For example, introducing more polar groups can increase solubility, which is a desirable property for drug candidates. acs.org These systematic SAR explorations provide a roadmap for designing new this compound derivatives with tailored biological profiles.
In Silico Approaches for Biological Target Prediction and Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding modes and affinities of this compound derivatives with their biological targets. These in silico methods provide valuable insights into the ligand-protein interactions at an atomic level, guiding the rational design and optimization of potential drug candidates. nih.govrjptonline.org
Docking studies have been widely employed to investigate the interactions of pyrazole derivatives with various protein targets, including kinases, cyclooxygenases (COX), and microbial enzymes. nih.govrjptonline.org For instance, docking of pyrazole derivatives into the active site of protein kinases like VEGFR-2, Aurora A, and CDK2 has revealed that these compounds can bind deeply within the binding pocket, forming key hydrogen bonds and exhibiting favorable binding energies. nih.gov The results from these studies can help in identifying potential inhibitors and provide a theoretical framework for designing new derivatives with enhanced activity. nih.gov
In the context of anti-inflammatory drug discovery, molecular docking has been used to study the interactions of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives with the COX-2 enzyme. rjptonline.org These studies have highlighted the importance of the pyrazole ring in interacting with the enzyme's active site. rjptonline.org The docking results can also explain why certain substitutions might be detrimental to binding, for example, by showing that bulky groups may disrupt crucial interactions. rjptonline.org
These computational approaches are instrumental in understanding the structural basis of the biological activity of this compound derivatives and in prioritizing compounds for synthesis and further biological evaluation.
Virtual screening and computational lead optimization are integral components of modern drug discovery, enabling the efficient identification and refinement of promising drug candidates from large chemical libraries. For this compound and its derivatives, these in silico strategies have been instrumental in exploring their therapeutic potential. researchgate.netresearchgate.net
Virtual screening involves the computational filtering of large compound databases to identify molecules that are likely to bind to a specific biological target. This can be achieved through ligand-based methods, such as pharmacophore modeling, or structure-based methods, like molecular docking. researchgate.net For pyrazole derivatives, virtual screening has been used to identify potential inhibitors for a variety of targets, including those involved in cancer and infectious diseases. researchgate.netresearchgate.net For example, a virtual screening campaign based on a pharmacophore model of the β1i subunit of the immunoproteasome, followed by docking, led to the identification of several pyrazole-containing hits with inhibitory activity in the micromolar range. nih.gov
Once a "hit" compound is identified, computational lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This process often involves iterative cycles of computational design, chemical synthesis, and biological testing. Medicinal chemistry lead optimization studies, guided by X-ray crystallography and computational modeling, have been successfully applied to a class of 4-(1H-pyrazol-4-yl)pyrimidine pan-JNK inhibitors. nih.gov These studies focused on optimizing calculated properties and utilizing in vitro ADME (absorption, distribution, metabolism, and excretion) profiling to identify compounds with favorable characteristics. nih.gov
Structure-based virtual screening of pyrazole-chalcone derivatives against the COX-2 active site has demonstrated that these compounds can adopt binding modes similar to known inhibitors like celecoxib. researchgate.net The docking results, combined with in silico ADMET predictions, provide a strong rationale for synthesizing and testing the most promising candidates. researchgate.netarabjchem.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of pyrazole derivatives with their biological activity, further guiding the lead optimization process. researchgate.net These computational approaches significantly accelerate the discovery of novel and effective therapeutic agents based on the this compound scaffold.
Future Perspectives and Research Directions
Emerging Synthetic Methodologies for 4-(Methylthio)-1H-pyrazole Scaffolds
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.com However, the demand for more efficient, regioselective, and environmentally benign synthetic routes has spurred the development of innovative methodologies. mdpi.comorganic-chemistry.org
Future research is increasingly focused on:
Transition-Metal Catalysis: The use of transition-metal catalysts, such as ruthenium and copper, is enabling novel C-N and C-S bond formations, offering more direct and atom-economical pathways to substituted pyrazoles. organic-chemistry.orgmdpi.com For instance, a ruthenium(II)-catalyzed oxidative C-N coupling has shown promise for the intramolecular synthesis of challenging pyrazole structures. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction times, reduce side reactions, and improve yields. derpharmachemica.com The application of this technique to the synthesis of this compound and its derivatives is an active area of exploration. derpharmachemica.com
One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly desirable for their efficiency. mdpi.comnih.gov Developing one-pot procedures for the synthesis of functionalized this compound scaffolds is a key objective. mdpi.com
Green Chemistry Approaches: The use of greener catalysts, such as ammonium (B1175870) chloride, and more environmentally friendly solvents is a growing trend in pyrazole synthesis. jetir.org
A notable example is the synthesis of 4-bromo-1-((methylthio)methyl)-1H-pyrazole, a precursor that can be further modified. This synthesis involves the reaction of 4-bromo-1H-pyrazole with (chloromethyl)(methyl)sulfane. derpharmachemica.com
Advancements in Spectroscopic and Computational Characterization
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and biological activity. nih.gov Future advancements in this area will likely involve a synergistic approach combining experimental spectroscopy with theoretical calculations.
Spectroscopic Techniques: Comprehensive spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will continue to be essential for structural elucidation. rsc.orgd-nb.infomdpi.com For instance, the ¹H-NMR spectrum of a related compound, 4-bromo-1-((methylthio)methyl)-1H-pyrazole, shows characteristic signals for the pyrazole ring protons and the methylthio group. derpharmachemica.com
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly being used to complement experimental data. mdpi.comscielo.br These calculations can provide insights into molecular geometry, electronic structure, and reactivity, helping to rationalize observed chemical properties and predict the behavior of new derivatives. nih.govmdpi.com For example, DFT calculations have been employed to understand the regioselectivity of N-substitution reactions in pyrazoles. acs.org
| Technique | Application in Characterizing this compound Derivatives |
| ¹H-NMR | Determines the number and environment of hydrogen atoms, confirming the presence of the pyrazole ring, methylthio group, and other substituents. derpharmachemica.comfarmaciajournal.com |
| ¹³C-NMR | Provides information about the carbon skeleton of the molecule. derpharmachemica.comacs.org |
| IR Spectroscopy | Identifies characteristic functional groups present in the molecule. d-nb.infomdpi.com |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. asianpubs.org |
| DFT Calculations | Predicts molecular structure, electronic properties, and reactivity. mdpi.comscielo.br |
Novel Applications in Materials Science and Catalysis
The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for applications beyond the traditional biological sphere. numberanalytics.comontosight.ai
Materials Science: Pyrazoles are being investigated for their use in the development of novel materials with unique optical and electrical properties, such as luminescent compounds and conducting polymers. numberanalytics.comontosight.ai The incorporation of the this compound scaffold into larger molecular frameworks could lead to materials with tailored properties for applications in electronics and photonics.
Catalysis: Pyrazole-containing compounds can act as ligands that coordinate with metal ions to form catalytically active complexes. ijrpr.comresearchgate.net These complexes have shown potential in a variety of organic reactions, including cross-coupling and oxidation reactions. mdpi.comijrpr.com For example, copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol. mdpi.com Future research will likely explore the catalytic potential of metal complexes incorporating this compound as a ligand.
Deeper Mechanistic Understanding of Biological Activities
While pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, a detailed understanding of their mechanisms of action is often lacking. jetir.orgijrpr.comrroij.com
Future research will focus on:
Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which this compound and its derivatives interact to exert their biological effects.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity to understand which structural features are crucial for its effects. frontiersin.org
In Silico Modeling: Utilizing computational methods like molecular docking to predict the binding modes of pyrazole derivatives to their biological targets, providing insights into the molecular basis of their activity. scielo.brmdpi.com
Integration of Experimental and Computational Approaches in Chemical Biology
The synergy between experimental and computational methods is becoming increasingly vital in chemical biology research. cuestionesdefisioterapia.comacs.org The study of this compound and its derivatives will greatly benefit from this integrated approach.
Predictive Modeling: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrazole derivatives, helping to prioritize compounds for synthesis and experimental testing. mdpi.comcuestionesdefisioterapia.com
Virtual Screening: Structure-based and ligand-based virtual screening methods can be employed to identify potential new biological targets for this compound and to design novel derivatives with improved activity. doi.org
Mechanistic Elucidation: Combining experimental data from biological assays with computational simulations can provide a more complete picture of how these compounds function at a molecular level.
Q & A
Basic: What are the optimized solvent systems for synthesizing 4-(Methylthio)-1H-pyrazole derivatives?
Methodological Answer:
The synthesis of this compound derivatives often employs solvent systems tailored to the substituents. For example:
- Compound 3j : Flash chromatography using ethyl acetate (EtOAc): petroleum ether (3:7) yielded 84% purity .
- Compound 15j : Similar solvent ratios (EtOAc:petroleum ether 3:7) achieved 90% yield, with tosyl protection enhancing stability .
| Derivative | Solvent Ratio | Yield | Purity | Reference |
|---|---|---|---|---|
| 3j | EtOAc:PE (3:7) | 84% | 142–144°C (m.p.) | |
| 15j | EtOAc:PE (3:7) | 90% | NMR-confirmed |
Key Takeaway: Adjust solvent polarity based on substituent hydrophobicity. Lower-polarity solvents (e.g., petroleum ether) improve separation for lipophilic derivatives.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H-NMR : Essential for confirming substitution patterns. For 15j, δ 2.43–2.47 ppm confirmed methylthio and tosyl groups .
- Melting Point : Used to assess purity (e.g., 3j at 142–144°C) .
- Column Chromatography : Solvent systems like EtOAc:PE (3:7) ensure high purity .
Recommendation: Combine NMR with mass spectrometry (not explicitly mentioned in evidence) for molecular weight validation.
Advanced: How can DFT methods model the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals like B3LYP/6-311++G(d,p) accurately predicts geometry and reactivity:
- B3LYP : Validated for hyperpolarizability and molecular polarizability in pyrazole derivatives .
- Exact Exchange Terms : Improve thermochemical accuracy in DFT models, as shown in atomization energy studies .
Application: Optimize substituent effects (e.g., methylthio’s electron-withdrawing nature) using Gaussian09 .
Advanced: How do substituents influence the bioactivity of this compound analogs?
Methodological Answer:
Comparative SAR studies reveal:
- Methylthio vs. Ethylsulfanyl : Methylthio enhances lipophilicity (logP), improving membrane permeability .
- Phenylthio Substituents : Increase electrophilic reactivity, useful for covalent binding assays .
| Substituent | Effect | Reference |
|---|---|---|
| 4-(Methylthio) | ↑ Lipophilicity, ↑ Bioavailability | |
| 4-(Phenylthio) | ↑ Electrophilic Reactivity |
Experimental Design: Synthesize analogs via Procedure E , then assay solubility (e.g., shake-flask method) and receptor binding.
Advanced: What strategies address contradictions in synthetic yields for this compound?
Methodological Answer:
Discrepancies arise from reaction kinetics and purification:
- Kinetic Control : Lower temperatures favor intermediate stability (e.g., 50°C in triazole synthesis ).
- Chromatography Optimization : Adjust solvent ratios incrementally (e.g., EtOAc:PE from 1:1 to 3:7) .
Case Study: Compound 3j (84% yield) vs. 15j (90% yield) highlights the role of tosyl protection in reducing side reactions .
Advanced: How to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Use cancer cell lines (e.g., MCF-7) for cytotoxicity screening, as done for 5-amino-3-methylpyrazole analogs .
- Targeted Studies : Probe kinase inhibition (e.g., EGFR) via molecular docking (AutoDock Vina) and enzymatic assays .
Data Interpretation: Correlate lipophilicity (logP) with IC50 values to identify lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
